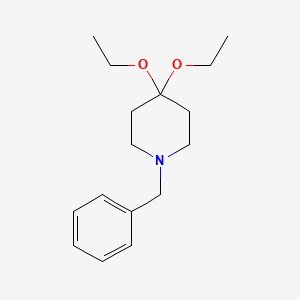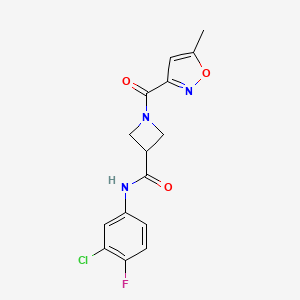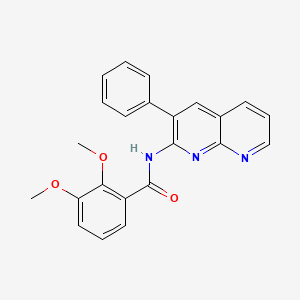![molecular formula C20H18N2O5S B2911154 [6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-ethoxybenzoate CAS No. 877635-53-5](/img/structure/B2911154.png)
[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-ethoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-ethoxybenzoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments are well documented. Additionally, there are several future directions for research that can be explored to further understand the potential applications of this compound.
Mecanismo De Acción
Target of Action
The primary target of this compound is currently unknown. Similar compounds such as 2-[(2-amino-6-methylpyrimidin-4-yl)sulfanyl]-n-arylacetamides have shown to selectively bind to cyclopropane mycolic acid synthase 1 , an enzyme essential for the construction of the tuberculosis bacteria cell wall .
Mode of Action
Based on the structural similarity to other compounds, it is hypothesized that it may interact with its target enzyme, leading to inhibition of the enzyme’s activity .
Biochemical Pathways
Given the potential target, it may interfere with the synthesis of the bacterial cell wall, thereby inhibiting the growth and proliferation of the bacteria .
Result of Action
If it indeed targets the cyclopropane mycolic acid synthase 1, it could potentially lead to the disruption of the bacterial cell wall, resulting in the death of the bacteria .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using [6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-ethoxybenzoate in lab experiments is its broad-spectrum antimicrobial activity. This compound has been shown to be effective against various bacterial strains, making it a useful tool for researchers studying bacterial infections. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, making it a useful tool for researchers studying inflammatory and oxidative stress-related diseases.
One of the limitations of using this compound in lab experiments is its potential toxicity. While this compound has been shown to be effective against various bacterial strains, it may also have toxic effects on healthy cells. Additionally, this compound may have limited solubility in certain solvents, making it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for research that can be explored to further understand the potential applications of [6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-ethoxybenzoate. One area of research that can be explored is the development of novel drug delivery systems for this compound. Additionally, further studies can be conducted to understand the mechanism of action of this compound and its potential use in the treatment of various diseases. Finally, studies can be conducted to understand the potential toxicity of this compound and to develop strategies to mitigate its toxic effects.
Métodos De Síntesis
The synthesis of [6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-ethoxybenzoate involves a multi-step process. The first step involves the reaction of 2-ethoxybenzoic acid with thionyl chloride to form 2-ethoxybenzoyl chloride. The second step involves the reaction of 2-ethoxybenzoyl chloride with 6-hydroxy-4-pyranone to form 6-ethoxy-4-oxypyran-3-yl benzoate. The third step involves the reaction of 6-ethoxy-4-oxypyran-3-yl benzoate with 4-methyl-2-thio-6-aminopyrimidine to form this compound.
Aplicaciones Científicas De Investigación
[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-ethoxybenzoate has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, this compound has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
[6-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-ethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5S/c1-3-25-17-7-5-4-6-15(17)19(24)27-18-11-26-14(10-16(18)23)12-28-20-21-9-8-13(2)22-20/h4-11H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWNPIVCNLRBUMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)OC2=COC(=CC2=O)CSC3=NC=CC(=N3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-methyl-2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetamide](/img/structure/B2911075.png)


![N-(3-acetylphenyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide](/img/structure/B2911080.png)

![N-(2,3-dimethylphenyl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2911083.png)

![Ethyl 4-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)-4-oxobutanoate](/img/structure/B2911086.png)

![2-((6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)sulfonyl)benzonitrile](/img/structure/B2911088.png)
![N-(2,4-dimethoxyphenyl)-2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2911090.png)
![2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2911091.png)
